N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters.
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds, which are crucial in the creation of peptides.
Mode of Action
The compound acts as a condensing agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is achieved through the removal of a water molecule during the reaction, leading to the formation of the desired amide bond.
Biochemical Pathways
The compound is involved in the peptide synthesis pathway, specifically in the formation of amide bonds . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.
Result of Action
The primary result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . These peptides can have various biological effects, depending on their specific sequences and structures.
Biochemical Analysis
Biochemical Properties
The compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide plays a significant role in biochemical reactions. It is used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides . This interaction involves the formation of an active ester, followed by a nucleophilic attack by an amine .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an active ester with carboxylic acids. This active ester is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of an amide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazol-4-yl acetamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: Used to form amides and esters by reacting with carboxylic acids and alcohols.
Substitution Reactions: Involving nucleophilic attack on the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, alcohols, and amines. The reactions are typically carried out in solvents such as tetrahydrofuran or protic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions are amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its dual functionality, combining the reactivity of the triazine ring with the stability of the oxazole moiety. This combination allows for versatile applications in various chemical transformations and enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-7-9(8(2)22-18-7)5-11(19)14-6-10-15-12(20-3)17-13(16-10)21-4/h5-6H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMOHCQTNAWHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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